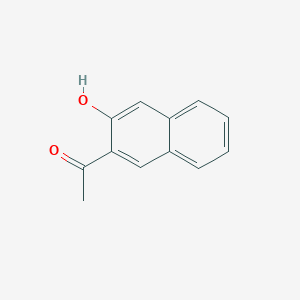

1-(3-Hydroxynaphthalen-2-yl)ethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQDXWXPRUIQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344695 | |

| Record name | 1-(3-hydroxynaphthalen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17056-93-8 | |

| Record name | 1-(3-hydroxynaphthalen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Naphthalene Derivatives in Organic Synthesis

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in the field of organic synthesis. The fused ring system of naphthalene provides a rigid and electronically rich framework that is a key component in many dyes, pigments, and agrochemicals. Furthermore, the introduction of various functional groups onto the naphthalene core gives rise to a vast library of compounds with a wide spectrum of biological activities and material properties. The reactivity of the naphthalene ring allows for a variety of chemical transformations, making it a versatile starting point for the construction of intricate molecular structures.

Overview of 1 3 Hydroxynaphthalen 2 Yl Ethanone As a Versatile Synthetic Intermediate

1-(3-Hydroxynaphthalen-2-yl)ethanone, also known as 2-acetyl-3-hydroxynaphthalene, is a bifunctional molecule that combines the characteristic features of a ketone and a phenol (B47542) within a naphthalene (B1677914) framework. nih.govchemicalbook.comsigmaaldrich.com This unique combination of functional groups makes it a highly valuable precursor in the synthesis of a wide range of heterocyclic compounds. The hydroxyl group can be readily alkylated or acylated, while the acetyl group can participate in various condensation and cyclization reactions. This dual reactivity allows for the construction of fused ring systems and the introduction of diverse substituents, leading to the generation of novel compounds with potential applications in medicinal chemistry and materials science.

Scope and Objectives of Academic Research on the Compound

Established Synthetic Pathways for the Ethanone Moiety

Traditional methods for the synthesis of this compound and its analogs have historically relied on well-established reactions such as Friedel-Crafts acylation and various condensation reactions.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones. In the context of naphthalene derivatization, this reaction typically involves the treatment of a naphthalene derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com

For the synthesis of this compound, the starting material is typically 2-naphthol. The acetylation of naphthalene itself using acetyl chloride and aluminum chloride in 1,2-dichloroethane has been studied kinetically, revealing that the ratio of α to β isomers changes with reaction conditions and time. psu.edursc.org Specifically, the α-acetylation is second-order in the acylating reagent, while the β-acetylation is first-order. psu.edursc.org

An important variation of this reaction is the Fries rearrangement , where a phenolic ester is converted to a hydroxyaryl ketone. sigmaaldrich.com In this approach, 2-naphthol would first be esterified to form 2-naphthyl acetate. Subsequent heating in the presence of a Lewis acid catalyst (e.g., AlCl₃) induces the migration of the acetyl group to the aromatic ring, yielding a mixture of ortho and para isomers. sigmaaldrich.com In the case of 2-naphthyl acetate, the primary product would be the desired 1-acetyl-2-naphthol (an isomer of the target compound) and 2-hydroxy-1-acetonaphthone. The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature and the choice of solvent.

A one-pot synthesis of 2-naphthol derivatives has been achieved through a tandem Friedel-Crafts reaction sequence, which allows for the simultaneous construction of multiple carbon-carbon bonds. nih.gov

Condensation reactions provide an alternative route to naphthalene-based ethanones. The Claisen condensation , a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound, is a prominent example. libretexts.orgmasterorganicchemistry.com This reaction is carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, and results in the formation of a β-keto ester or a β-diketone. libretexts.orgorganic-chemistry.org

While the direct synthesis of this compound via a standard Claisen condensation is not straightforward, variations of this reaction can be employed. For instance, a "crossed" Claisen condensation, involving two different esters, can be synthetically useful, particularly when one of the esters lacks enolizable α-hydrogens. masterorganicchemistry.comorganic-chemistry.org The intramolecular version of this reaction is known as the Dieckmann condensation. masterorganicchemistry.comorganic-chemistry.org

The mechanism of the Claisen condensation involves the deprotonation of an α-proton by a strong base to form a stable enolate anion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. libretexts.org Subsequent elimination of an alkoxy group and neutralization with acid yields the final product. libretexts.org The choice of base is critical and must not interfere with the reaction through nucleophilic substitution. libretexts.org

Advanced and Green Synthesis Strategies for Naphthyl Ethanone Systems

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with a naphthalene core. nih.govnih.gov

For example, a novel and efficient synthesis of 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones has been developed using a microwave-assisted protocol. nih.gov This two-step sequence involves the oxidative ring closure and alkoxylation of 2-hydroxy-1-naphthaldehyde oxime, followed by a thermal ring-opening. nih.gov Microwave irradiation has also been utilized in the one-pot synthesis of other naphthalene derivatives. nih.gov The benefits of microwave-assisted organic synthesis include lower energy consumption and the potential for improved regioselectivity and stereoselectivity. nih.gov Researchers have reported using microwave irradiation for the synthesis of 1,2,4-triazol-3-one derivatives and have found that the yields were better than those obtained by conventional heating. scielo.org.za Similarly, a one-pot microwave-assisted synthesis of hydantoins from amino acids has been developed, offering a rapid and eco-friendly strategy. beilstein-journals.org

| Reaction | Conditions | Key Advantages |

| Synthesis of 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones | Microwave irradiation | Efficient, two-step sequence |

| Synthesis of 1,2,4-triazol-3-one derivatives | Microwave irradiation | Improved yields over conventional heating |

| Synthesis of Hydantoins | One-pot, microwave-assisted | Rapid, eco-friendly, chromatography-free |

| Decarboxylative condensation of isatins | Microwave-assisted, 5-10 min | High yields (up to 98%) |

The development of catalyst-free reactions represents a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. chemrxiv.org Polyethylene glycol (PEG) has gained attention as a benign and recyclable reaction medium for organic transformations. Its low toxicity, low cost, and biodegradability make it an attractive alternative to conventional volatile organic solvents.

While specific examples of the direct synthesis of this compound in PEG are not extensively documented in the provided search results, the principles of green chemistry strongly support the investigation of such media. Catalyst-free approaches have been reported for other types of reactions, such as the direct olefin halo-hydroxylamination. chemrxiv.org

Deep eutectic solvents (DESs) are emerging as a new class of green solvents with unique properties. They are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, resulting in a liquid with a significantly lower melting point than its individual components. DESs are often biodegradable, non-toxic, and inexpensive.

A novel PEGylated deep eutectic solvent composed of PEG 200 and thiourea has been developed and used for the solvothermal synthesis of nickel cobalt sulfides. rsc.org In this process, the DES acts as a solvent, a shape-control agent, and a sulfur source. rsc.org This demonstrates the potential of DESs to play multiple roles in a synthetic process, leading to more efficient and sustainable methods. The application of DESs in the synthesis of naphthalene derivatives like this compound could offer similar advantages, providing a green and efficient reaction environment.

Application of Phase Transfer Catalysis in Naphthyl Ethanone Synthesis

Phase transfer catalysis (PTC) represents a powerful methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases. nih.govsigmaaldrich.cn This technique is particularly valuable for industrial applications due to its potential for high yields, milder reaction conditions, and the use of inexpensive and environmentally benign reagents and solvents. nih.govorganic-chemistry.org The fundamental principle of PTC involves the use of a phase transfer agent, typically a quaternary ammonium or phosphonium salt, to transport an ionic reactant from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs. nih.govcapes.gov.br

While direct reports on the synthesis of this compound specifically via phase transfer catalysis are not extensively documented in readily available literature, the application of PTC to analogous transformations, such as the acylation of phenols and naphthols, provides a strong basis for its potential utility in the synthesis of this compound and its analogs. The synthesis of hydroxyaryl ketones, including naphthyl ethanones, can be conceptually approached through two primary routes where PTC could be applied: direct C-acylation of a naphthol or the rearrangement of a naphthyl acetate (the Fries rearrangement).

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters. sigmaaldrich.cn This reaction is typically catalyzed by Lewis or Brønsted acids. organic-chemistry.org A photochemical variant, the photo-Fries rearrangement, of 1-naphthyl acetate and 2-naphthyl acetate has been shown to yield 2-acetyl-1-naphthol and 1-acetyl-2-naphthol, respectively. asianpubs.org Although not a PTC method, this demonstrates the viability of rearranging an O-acylated precursor to a C-acylated product.

The application of phase transfer catalysis has been successfully demonstrated in the O-alkylation of 2-hydroxynaphthoquinones, showcasing the compatibility of naphthol derivatives with PTC conditions. researchgate.net In these reactions, a combination of a phase-transfer catalyst, such as a tetraalkylammonium salt, and a co-catalyst like 18-crown-6 can significantly improve reaction outcomes. researchgate.net

Furthermore, the principles of PTC have been applied to the acylation of phenols, which are structurally related to naphthols. For instance, the reaction of phenol (B47542) with benzoyl chloride can be accelerated using tetrabutylammonium chloride as a phase transfer catalyst. researchgate.net This suggests that similar conditions could potentially be adapted for the acylation of naphthols.

While direct C-acylation of phenols and naphthols is generally more challenging than O-acylation, the use of PTC could offer a viable pathway. The catalyst would function by transporting the acylating agent or by facilitating the formation of a more reactive nucleophile in the organic phase.

The following table summarizes the types of phase transfer catalysts and their potential applicability in the synthesis of naphthyl ethanone analogs based on related reactions.

| Catalyst Type | Example Catalyst | Potential Application in Naphthyl Ethanone Synthesis | Reference |

| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB) | Facilitating C-acylation of naphthols or promoting Fries rearrangement. | researchgate.net |

| Quaternary Ammonium Salts | Benzyltriethylammonium Chloride | General phase transfer catalyst for various organic reactions. | nih.gov |

| Phosphonium Salts | Hexadecyltributylphosphonium Bromide | Suitable for higher temperature reactions. | nih.gov |

| Crown Ethers | 18-Crown-6 | Used as a co-catalyst to enhance reaction rates and yields. | researchgate.net |

Detailed research into the direct C-acylation of 3-hydroxynaphthalene under phase transfer conditions would be necessary to establish a definitive synthetic protocol for this compound using this methodology. However, the existing literature on related transformations provides a strong foundation for future investigations in this area.

Fundamental Chemical Transformations

The reactivity of this compound can be categorized by transformations targeting the acetyl group, the hydroxyl group, and the naphthalene ring system. These fundamental reactions are crucial for creating a variety of derivatives.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The acetyl moiety of this compound can be oxidized to a carboxylic acid group, yielding 3-hydroxy-2-naphthoic acid derivatives. This transformation is typically achieved using strong oxidizing agents. A common method for such conversions is the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen (e.g., sodium hypobromite or sodium hypochlorite). This reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to form the corresponding carboxylate and a haloform (e.g., bromoform or chloroform).

Another potential route involves oxidation with reagents like potassium permanganate (KMnO₄) under basic conditions, followed by acidification. However, care must be taken to control the reaction conditions to avoid oxidation of the naphthalene ring or the hydroxyl group. The general transformation is outlined below.

Table 1: Oxidation of this compound

| Reactant | Reagents | Product |

|---|

Reduction Reactions for Alcohol Formation

The carbonyl group of the acetyl moiety is readily reduced to a secondary alcohol, forming 1-(3-hydroxynaphthalen-2-yl)ethanol. This is a common and high-yielding transformation. masterorganicchemistry.comharvard.edu A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being one of the most convenient and selective. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature or below. harvard.edu The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with a protic source (often the solvent itself or a mild acid) protonates the resulting alkoxide to give the alcohol. youtube.com

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation, but NaBH₄ is generally preferred due to its milder nature and higher selectivity, as it does not reduce esters or carboxylic acids that might be present elsewhere in a more complex molecule. masterorganicchemistry.comrushim.ru

Table 2: Reduction of this compound

| Reactant | Reagent | Solvent | Product |

|---|

The product of this reaction, 1-(3-hydroxynaphthalen-2-yl)ethanol, contains a new stereocenter, meaning that if a chiral reducing agent or catalyst were used, enantioselective synthesis could be possible. mnstate.edu

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring and Hydroxyl Group

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined influence of the activating, ortho-para directing hydroxyl group (-OH) at C-3 and the deactivating, meta-directing acetyl group (-COCH₃) at C-2. stackexchange.comrsc.org The powerful activating effect of the hydroxyl group generally dominates, directing incoming electrophiles primarily to the C-4 position, which is ortho to the hydroxyl group and not sterically hindered. Substitution might also occur at the C-1 position, though this is less favored due to steric hindrance from the adjacent acetyl group.

Nucleophilic substitution reactions primarily involve the acidic phenolic hydroxyl group. Treatment with a base (e.g., sodium hydroxide or potassium carbonate) generates a phenoxide ion, which is a potent nucleophile. This nucleophile can then react with various electrophiles. For instance, reaction with alkyl halides (e.g., methyl iodide or ethyl bromide) leads to the formation of ether derivatives (O-alkylation), while reaction with acyl chlorides or anhydrides yields ester derivatives (O-acylation). byjus.com

Table 3: Examples of Substitution Reactions

| Reaction Type | Reagent(s) | Position of Reaction | Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | C-4 | 4-Nitro-1-(3-hydroxynaphthalen-2-yl)ethanone |

| Nucleophilic Substitution (Etherification) | 1. NaOH 2. CH₃I | Hydroxyl Group | 1-(3-Methoxynaphthalen-2-yl)ethanone |

Synthesis of Key Heterocyclic Compounds from the Ethanone Precursor

This compound is a key building block for synthesizing fused heterocyclic compounds, particularly those containing oxygen and nitrogen. Its ability to first form chalcone intermediates is central to many of these synthetic routes.

Formation of Chromenone Derivatives (e.g., 3-hydroxy-2-phenyl-benzo[g]chromen-4-one)

The synthesis of benzo[g]chromen-4-one derivatives from this compound typically proceeds via a two-step sequence involving the formation of a chalcone intermediate followed by an oxidative cyclization.

Claisen-Schmidt Condensation: The first step is a base-catalyzed aldol condensation between this compound and an aromatic aldehyde (e.g., benzaldehyde). wikipedia.orgresearchgate.net This reaction forms a chalcone, specifically 1-(3-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one.

Algar-Flynn-Oyamada (AFO) Reaction: The resulting chalcone is then subjected to the Algar-Flynn-Oyamada reaction. wikipedia.orgresearchgate.netbeilstein-archives.org This reaction involves oxidative cyclization using alkaline hydrogen peroxide. The phenoxide ion of the chalcone attacks the α,β-unsaturated system, and subsequent oxidation leads to the formation of a flavonol-type structure. researchgate.net In this specific case, the product is 3-hydroxy-2-phenyl-benzo[g]chromen-4-one. mdpi.com

Table 4: Synthesis of 3-hydroxy-2-phenyl-benzo[g]chromen-4-one

| Step | Reaction Name | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound, Benzaldehyde | NaOH or KOH, Ethanol | 1-(3-Hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one (Chalcone) |

Synthesis of Pyrimidinone Derivatives

Pyrimidinone rings can also be synthesized from this compound, again using a chalcone intermediate. researchgate.net The reaction of a chalcone with a nitrogen-containing binucleophile like urea or thiourea is a well-established method for constructing the pyrimidinone or thioxopyrimidinone core.

The synthetic pathway is as follows:

Chalcone Formation: As in the synthesis of chromenones, the initial step is the Claisen-Schmidt condensation of this compound with a suitable aldehyde to produce a chalcone derivative. nih.govelifesciences.org

Cyclocondensation: The chalcone is then reacted with urea (to form a pyrimidin-2-one) or thiourea (to form a pyrimidine-2-thione) in the presence of a base, such as potassium hydroxide in ethanol. The reaction proceeds via a Michael addition of the nitrogen nucleophile to the chalcone's α,β-unsaturated system, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product.

Table 5: General Synthesis of Naphthyl-Substituted Pyrimidinone Derivatives

| Step | Reaction | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound, Ar-CHO | NaOH or KOH, Ethanol | 1-(3-Hydroxynaphthalen-2-yl)-3-arylprop-2-en-1-one (Chalcone) |

This versatile reactivity underscores the importance of this compound as a foundational molecule in medicinal and materials chemistry.

Preparation of Schiff Bases and Hydrazone Derivatives as Ligands

The carbonyl group of this compound is a prime target for nucleophilic addition reactions, most notably with nitrogen-based nucleophiles like primary amines and hydrazides. These reactions lead to the formation of Schiff bases and hydrazones, respectively, which are classes of compounds renowned for their ability to act as versatile ligands in coordination chemistry.

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine or imine group), are typically synthesized through the condensation of a primary amine with a carbonyl compound like this compound. jmchemsci.comnih.gov The reaction mechanism involves a nucleophilic attack by the primary amine on the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. jmchemsci.com This intermediate then undergoes dehydration, often facilitated by azeotropic distillation or the use of a dehydrating agent, to yield the final Schiff base. The reaction is commonly carried out by refluxing the reactants in a suitable organic solvent such as ethanol or methanol, sometimes with the addition of a few drops of acid (e.g., glacial acetic acid) as a catalyst. nih.gov

Similarly, hydrazone derivatives are formed through the reaction of this compound with hydrazides (R-C(=O)NHNH₂) or hydrazine itself. icm.edu.plnih.gov The reaction follows the same fundamental pathway of nucleophilic addition to the carbonyl group followed by elimination of a water molecule. icm.edu.plnih.gov These reactions are generally efficient and can be performed under mild conditions, often by refluxing the ketone and the corresponding hydrazide in an alcoholic solvent. nih.govepstem.net The resulting hydrazones contain the characteristic R₁R₂C=NNHR₃ functional group. icm.edu.pl

The table below summarizes representative condensation reactions for synthesizing Schiff bases and hydrazones from ketone precursors.

| Product Type | Ketone Precursor | Amine/Hydrazide Reactant | Typical Solvent | Reaction Condition | Ref. |

| Schiff Base | Aromatic Ketone | Primary Amine | Ethanol / Methanol | Reflux, optional acid catalyst | jmchemsci.comnih.gov |

| Hydrazone | Aromatic Ketone | Hydrazide / Hydrazine | Ethanol / Methanol | Reflux | icm.edu.plnih.gov |

| Schiff Base | 1-(1-hydroxynaphthalen-2-yl)ethanone | propane-1,3-diamine | Not Specified | Condensation Reaction | researchgate.netresearchgate.net |

| Hydrazone | 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | 3-hydroxy-2-naphthoic hydrazide | Alcohol | Two-pot synthesis | researchgate.net |

The true utility of synthesizing Schiff bases and hydrazones from this compound lies in the vast structural diversity and functionalization that can be achieved. By varying the primary amine or hydrazide reactant, a large library of ligands can be generated with tailored electronic and steric properties. researchgate.net

For instance, using diamines in the condensation reaction can lead to the formation of tetradentate Schiff bases, which are capable of coordinating to a metal ion at four points. researchgate.net The resulting ligands possess multiple donor atoms (typically nitrogen and the oxygen from the hydroxyl group of the naphthalene ring), making them excellent chelating agents for a variety of transition metal ions. researchgate.netresearchgate.net

The functionalization of these ligands is achieved by introducing different substituent groups on the amine or hydrazide starting material. These substituents can modulate the ligand's solubility, electronic properties, and ultimately the stability and reactivity of the resulting metal complexes. icm.edu.pl Hydrazones, with their -C=N-N-C=O backbone, offer multiple coordination sites (the azomethine nitrogen, the carbonyl oxygen, and the phenolic oxygen), allowing them to act as multidentate ligands. ijsrst.com This structural versatility is crucial for designing metal complexes with specific geometries and coordination environments. researchgate.net

| Ligand Type | Starting Ketone | Reactant | Potential Denticity | Key Structural Feature | Ref. |

| Schiff Base | 1-(1-hydroxynaphthalen-2-yl)ethanone | propane-1,3-diamine | Tetradentate | N₂O₂ donor sites | researchgate.net |

| Hydrazone | 2-acetyl naphthalene | hydrazine hydrate | Bidentate/Tridentate | C=N-N azomethine group | icm.edu.pl |

| Hydrazone | (E)-4-Bromo-N′-(1-(1-hydroxy-4-iodonaphthalen-2-yl)ethylidene) benzohydrazide | Ti(III), Mn(III), VO(IV) salts | Tridentate | Coordination via azomethine N, phenolic O, and enolic/keto O | ijsrst.com |

Chalcone Synthesis via Claisen–Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of compounds synthesized from this compound. They are key precursors in the biosynthesis of flavonoids and are known for a wide array of biological activities. researchgate.netnih.gov The most common and direct method for their synthesis is the Claisen–Schmidt condensation. acgpubs.orgnih.gov

This base- or acid-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. acgpubs.orgrsc.org In this context, this compound serves as the ketone component, reacting with various substituted or unsubstituted aromatic aldehydes.

In a typical base-catalyzed Claisen-Schmidt condensation, a strong base (like NaOH or KOH) removes an α-hydrogen from the acetyl group of this compound to form an enolate ion. researchgate.netacgpubs.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone product. acgpubs.org The reaction is often carried out in an alcoholic solvent at room temperature or with gentle heating. researchgate.netnih.gov

The choice of the aromatic aldehyde allows for the introduction of diverse substituents onto one of the aryl rings of the chalcone, enabling the fine-tuning of the molecule's steric and electronic properties. This versatility is a cornerstone of developing chalcone derivatives for various applications. nih.gov

| Catalyst Type | Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | General Product | Key Intermediate | Ref. |

| Base (NaOH, KOH) | Acetophenone derivative | Benzaldehyde derivative | Chalcone (α,β-unsaturated ketone) | Enolate ion | researchgate.netacgpubs.org |

| Acid (HCl, Lewis Acids) | Acetophenone derivative | Benzaldehyde derivative | Chalcone (α,β-unsaturated ketone) | β-hydroxy ketone | nih.govrsc.org |

Applications in Materials Science and Industrial Chemistry

Role in the Synthesis of Dyes and Fragrances

Naphthalene (B1677914) derivatives are foundational in the dye industry, particularly in the creation of azo dyes. The synthesis of these dyes typically involves the diazotization of a primary arylamine, which then couples with an electron-rich substrate like a naphthol derivative to produce a colored compound researchgate.net. The hydroxyl group on the naphthalene ring of compounds like 1-(3-hydroxynaphthalen-2-yl)ethanone enhances the electron density of the ring system, making it an active coupling component for forming stable and intensely colored azo dyes.

In the fragrance industry, derivatives of cyclic ketones are highly prized for their complex and persistent scents. While direct application of this compound is less common, analogous structures are central to valuable fragrances. For instance, synthetic analogues of methyl jasmonate, such as Magnolione, are cyclopentanone derivatives used in high-grade perfumes for their intense floral, jasminic notes nih.gov. The structural motifs found in naphthol derivatives can be functionalized to produce compounds with unique olfactory properties, contributing to the development of novel scents.

Integration into Fluorescent Sensors and Molecular Switches for Metal Ion Detection

The inherent fluorescence of the naphthalene moiety has led to the extensive development of its derivatives as chemosensors for detecting metal ions. These sensors operate through mechanisms where the binding of a specific metal ion modulates the fluorescence properties of the molecule, causing either enhancement ("turn-on") or quenching ("turn-off") of the signal. This response allows for the qualitative and quantitative detection of target ions, often with high sensitivity and selectivity.

Derivatives of hydroxynaphthalene have been successfully employed to create fluorescent probes for a variety of metal ions. For example, a Schiff base of 2-hydroxynaphthalene hydrazide was developed to detect Al³⁺ ions nih.gov. Similarly, a fluorescent sensor based on 4-amino-3-hydroxynaphthalene-1-sulfonic acid-doped polypyrrole demonstrated high sensitivity for detecting toxic heavy metal ions like Cr(VI), Pb(II), and Cd(II) through fluorescence quenching mjcce.org.mk. The limits of detection for this system were exceptionally low, reaching the nanomolar range mjcce.org.mk. The design of these sensors often leverages the specific coordination chemistry between the functional groups on the naphthalene derivative and the target metal ion, such as Cu²⁺, which can effectively quench fluorescence upon binding.

| Naphthalene Derivative | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid-doped polypyrrole | Cr(VI) | Fluorescence Quenching | 1.4 nM | mjcce.org.mk |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid-doped polypyrrole | Pb(II) | Fluorescence Quenching | 2.6 nM | mjcce.org.mk |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid-doped polypyrrole | Cd(II) | Fluorescence Quenching | 2.7 nM | mjcce.org.mk |

| Schiff base 2-hydroxynaphthalene hydrazide | Al³⁺ | Aggregation-Induced Emission (AIE) | Not Specified | nih.gov |

Catalytic Applications and Development of Catalyst Systems

Derivatives of this compound serve as versatile ligands and scaffolds in the development of advanced catalytic systems. Their ability to coordinate with metal centers allows for the creation of catalysts with tailored activity, selectivity, and stability for a wide range of chemical transformations.

Naphthol derivatives have been instrumental in the field of asymmetric catalysis, particularly in reduction reactions. A notable strategy for the asymmetric transfer hydrogenation of naphthols involves a cooperative system using both a heterogeneous and a homogeneous catalyst chinesechemsoc.org. In this process, a commercially available palladium on carbon (Pd/C) catalyst first reduces the naphthol to a ketone intermediate. Subsequently, a second chiral ruthenium catalyst accomplishes the asymmetric reduction to furnish chiral alcohols with excellent enantioselectivity (up to 99% ee) chinesechemsoc.org. This dual-catalyst, one-pot approach highlights the utility of naphthol derivatives as substrates for producing high-value, enantiomerically pure compounds.

To enhance catalyst recoverability and reusability, a key principle of green chemistry, ligands derived from naphthols can be immobilized on solid supports. This creates heterogeneous catalysts that are easily separated from the reaction mixture. Research has demonstrated the use of naphthalene-based polymers as effective supports for palladium catalysts in Suzuki cross-coupling reactions researchgate.net. These novel supported catalysts showed high efficiency and selectivity under mild reaction conditions researchgate.net. Another approach involves using supported sulfonic acid on silica-coated cobalt ferrite nanoparticles as a magnetic, recyclable catalyst for synthesizing 1-amidoalkyl-2-naphthol derivatives under solvent-free conditions iau.ir. Furthermore, various supported metal catalysts have been studied for the ring hydrogenation of naphthalene and 1-naphthol, with alumina-supported rhodium and palladium catalysts proving particularly effective. researchgate.net

| Catalyst System | Reaction Type | Key Features | Source |

|---|---|---|---|

| Palladium supported on naphthalene-based polymers | Suzuki cross-coupling | High efficiency (>95% conversion) and selectivity (>97%) under mild conditions. | researchgate.net |

| Sulfonic acid on silica-coated cobalt ferrite nanoparticles | Synthesis of 1-amidoalkyl-2-naphthol derivatives | Heterogeneous, magnetically separable, and effective under solvent-free conditions. | iau.ir |

| Rhodium or Palladium on Alumina | Ring Hydrogenation | Efficient hydrogenation of aromatics at moderate temperatures. | researchgate.net |

Zirconium-based catalysts are valued for their Lewis acidic character and are effective in promoting a variety of organic transformations, including multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and improving atom economy. Naphthol derivatives are often key reactants in these processes. For instance, zirconium catalysts can facilitate the synthesis of complex heterocyclic structures incorporating a naphthol moiety rsc.org.

In a proposed mechanism for the synthesis of (S)-N-(1-(2-hydroxynaphthalen-1-yl)ethyl)acetamide, a zirconium-based catalyst (ZS-1) activates the carbonyl group of an aldehyde rsc.orgresearchgate.net. This activation facilitates a nucleophilic attack from the β-naphthol, leading to the formation of an ortho-quinone methide intermediate, which then proceeds to the final product rsc.org. This demonstrates the crucial role of both the naphthol substrate and the zirconium catalyst in constructing complex molecules through efficient, multi-component pathways. The catalyst-free, one-pot, three-component reaction of isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium acetate also provides an efficient route to synthesize complex naphthalene derivatives academie-sciences.frresearchgate.net.

Future Research Directions and Unexplored Avenues for 1 3 Hydroxynaphthalen 2 Yl Ethanone

Development of Novel and Efficient Synthetic Routes

Current synthetic methods for 1-(3-Hydroxynaphthalen-2-yl)ethanone and its derivatives, while effective, offer opportunities for improvement in terms of efficiency, environmental impact, and cost-effectiveness. Future research should prioritize the development of novel and more efficient synthetic routes.

One promising avenue is the exploration of green chemistry principles. For instance, the synthesis of thiocarbamide derivatives from a bromo-substituted analogue of this compound has been achieved in an eco-friendly manner using polyethylene glycol (PEG) as a solvent and without the need for a catalyst. humanjournals.com This approach significantly reduces the use of hazardous materials and simplifies the reaction work-up. Future investigations could adapt this catalyst-free and PEG-mediated methodology to the direct synthesis of this compound and its derivatives, potentially leading to higher yields and a more sustainable process.

Microwave-assisted organic synthesis (MAOS) presents another compelling direction. irjet.netmdpi.comscispace.comnih.gov This technique is known for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.gov Applying microwave irradiation to the synthesis of this compound could lead to the rapid and efficient production of this compound and its derivatives, making it more accessible for further research and application. The development of one-pot, three-component reactions under catalyst-free conditions, as demonstrated for related naphthalene (B1677914) derivatives, could also be a fruitful area of exploration. academie-sciences.frresearchgate.net

Furthermore, the application of flow chemistry could offer significant advantages in terms of scalability, safety, and control over reaction parameters. Continuous flow reactors could enable the large-scale production of this compound with high purity and reproducibility.

| Synthetic Approach | Potential Advantages |

| Green Chemistry (e.g., PEG as solvent, catalyst-free) | Environmentally friendly, reduced waste, simplified purification |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced selectivity |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced number of synthetic steps |

| Flow Chemistry | Scalability, improved safety, precise control over reaction conditions |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The chemical reactivity of this compound is far from fully explored. Its unique structure, featuring a hydroxyl group, a ketone, and a naphthalene core, provides multiple sites for chemical modification and derivatization.

A significant area for future research lies in the synthesis of novel heterocyclic compounds . The isomeric compound, 1-(1-hydroxy naphthalen-2-yl)ethanone, has been used as a precursor for the synthesis of pyrazoline derivatives by reacting its chalcone (B49325) with various hydrazine derivatives. orientjchem.org This suggests that this compound could similarly be converted into its corresponding chalcone and subsequently used to synthesize a variety of heterocyclic systems, such as pyrazoles, oxazines, and thiazines. researchgate.netsamipubco.com These heterocyclic derivatives are known to possess a wide range of biological activities and could lead to the discovery of new therapeutic agents.

The formation of organometallic complexes is another largely unexplored avenue. researchgate.netresearchgate.net The hydroxyl and ketone functionalities of this compound make it an excellent candidate for chelation with various metal ions. The synthesis and characterization of such complexes could lead to new catalysts, magnetic materials, or compounds with interesting photophysical properties. For example, Schiff base complexes derived from related hydroxynaphthalen-2-yl ethanone derivatives have been synthesized and shown to possess antimicrobial activity. semanticscholar.org

Furthermore, the potential for photocatalytic reactions involving this compound should be investigated. The naphthalene moiety is known to be photoactive, and this property could be harnessed to drive novel chemical transformations, such as cycloadditions or radical reactions. wisc.edu

| Transformation/Derivatization | Potential Outcome |

| Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Oxazines) | Discovery of new compounds with potential biological activities |

| Formation of Organometallic Complexes | Development of new catalysts, magnetic materials, or photophysically active compounds |

| Photocatalytic Reactions | Novel and efficient methods for synthesizing complex molecules |

| Cycloaddition Reactions | Construction of complex polycyclic structures |

Advanced Material Applications beyond Current Scope

The unique photophysical properties that can be expected from the hydroxynaphthalene core of this compound make it a promising candidate for various advanced material applications.

One of the most exciting future directions is the development of fluorescent probes for metal ion detection . nih.govmdpi.comnih.gov The related isomer, 1-(1-hydroxynaphthalen-2-yl)ethanone, has been successfully employed as a "turn-off" fluorescent sensor for copper (II) ions. researchgate.net It is highly probable that this compound and its derivatives could also exhibit selective fluorescence quenching or enhancement in the presence of specific metal ions. bwise.krresearchgate.net Research in this area could lead to the development of highly sensitive and selective sensors for environmental monitoring and biological imaging.

The potential for this compound and its derivatives to be used in organic light-emitting diodes (OLEDs) should also be explored. The naphthalene ring system is a common component in many organic electronic materials due to its charge-transporting properties. By appropriate chemical modification, it may be possible to tune the electronic and optical properties of this compound to make it suitable for use as an emitter or host material in OLED devices.

Furthermore, the incorporation of this compound into polymeric materials could lead to the development of new functional polymers with unique optical or thermal properties. For instance, polymers containing this moiety could be used in applications such as optical data storage or as components in advanced coatings.

| Application Area | Potential Function |

| Fluorescent Probes | Selective detection of metal ions for environmental and biological applications |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host materials in next-generation displays and lighting |

| Functional Polymers | Materials for optical data storage, advanced coatings, and other applications |

Further Elucidation of Structure-Property Relationships through Integrated Experimental and Computational Modeling

A deep understanding of the relationship between the molecular structure of this compound and its chemical and physical properties is crucial for its rational design and application. An integrated approach that combines experimental characterization with computational modeling will be essential for achieving this.

Computational studies , such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, optical properties, and reactivity of this molecule. researchgate.netdntb.gov.uamdpi.comnih.gov For instance, DFT calculations can be used to predict the absorption and emission spectra of the compound and its derivatives, which can guide the design of new fluorescent probes and OLED materials. researchgate.netacs.org

The investigation of tautomerism in this compound is another important area where a combined experimental and theoretical approach would be beneficial. researchgate.netbeilstein-journals.orgnih.govruc.dk The presence of the hydroxyl and ketone groups allows for the possibility of keto-enol tautomerism, which can significantly influence the compound's properties. Spectroscopic techniques, such as UV-Vis and NMR, combined with computational modeling, can be used to study the tautomeric equilibrium and its dependence on the solvent and other environmental factors.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological or material properties. This approach can accelerate the discovery of new compounds with desired activities by predicting their properties before synthesis.

| Research Area | Methodologies | Expected Outcomes |

| Electronic and Optical Properties | DFT, UV-Vis and Fluorescence Spectroscopy | Prediction and understanding of absorption, emission, and nonlinear optical properties |

| Tautomerism | NMR, UV-Vis Spectroscopy, DFT | Elucidation of the dominant tautomeric form and its influence on reactivity and properties |

| Structure-Activity/Property Relationships | QSAR, Experimental Screening | Rational design of new derivatives with enhanced biological or material properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Hydroxynaphthalen-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using naphthalene derivatives and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (60–80°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios to enhance yield (>80%) and purity. Post-synthesis purification via recrystallization (ethanol/water) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- FT-IR : Look for C=O stretching at ~1680 cm⁻¹ and O-H (phenolic) at ~3200 cm⁻¹.

- ¹H NMR : A singlet at δ 2.6 ppm (CH₃ of ketone) and aromatic protons in δ 6.8–8.5 ppm.

- ¹³C NMR : Carbonyl carbon at δ 200–210 ppm and aromatic carbons in δ 110–150 ppm.

- LC-MS : Molecular ion peak at m/z 186 (M+H⁺). Cross-validate with elemental analysis (C: ~77%, H: ~5.4%) .

Q. What handling and storage protocols are critical to maintain compound integrity?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light, humidity, or oxygen. Use gloveboxes for weighing, and validate purity via HPLC before use. Contamination risks increase after 6 months; re-crystallize if precipitate forms .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify reactive regions (e.g., hydroxyl group). Solvent effects (PCM model) refine predictions for aqueous or organic media .

Q. How can contradictions in biological activity data for Schiff base derivatives of this compound be resolved?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., against E. coli) may arise from variations in bacterial strain susceptibility or assay conditions. Standardize protocols:

- Use Mueller-Hinton agar for disk diffusion.

- Control solvent (DMSO ≤1% v/v) and inoculum size (1×10⁸ CFU/mL).

- Validate results with triplicate experiments and statistical analysis (ANOVA, p < 0.05) .

Q. What advanced NMR techniques elucidate stereochemical features in derivatives?

- Methodological Answer : For complex derivatives (e.g., chiral centers), use 2D NMR:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.